4,5-dibromopyrimidin-2-amine

Physicochemical profiling Salt selection Regioisomer comparison

4,5-Dibromopyrimidin-2-amine (CAS 2624139-53-1, molecular formula C₄H₃Br₂N₃, molecular weight 252.89 g/mol) is a dihalogenated 2-aminopyrimidine scaffold bearing bromine atoms at the pyrimidine 4- and 5-positions and a free amine at the 2-position. This substitution pattern places it within the 4,5-disubstituted-2-aminopyrimidine class, which is broadly claimed in patents as a privileged scaffold for selective KDR (VEGFR-2) and/or FGFr kinase inhibition.

Molecular Formula C4H3Br2N3
Molecular Weight 252.9
CAS No. 2624139-53-1
Cat. No. B6179956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dibromopyrimidin-2-amine
CAS2624139-53-1
Molecular FormulaC4H3Br2N3
Molecular Weight252.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dibromopyrimidin-2-amine (CAS 2624139-53-1): Procurement-Relevant Identity and Class Context


4,5-Dibromopyrimidin-2-amine (CAS 2624139-53-1, molecular formula C₄H₃Br₂N₃, molecular weight 252.89 g/mol) is a dihalogenated 2-aminopyrimidine scaffold bearing bromine atoms at the pyrimidine 4- and 5-positions and a free amine at the 2-position . This substitution pattern places it within the 4,5-disubstituted-2-aminopyrimidine class, which is broadly claimed in patents as a privileged scaffold for selective KDR (VEGFR-2) and/or FGFr kinase inhibition [1]. Its notified harmonized classification under the EU CLP regulation includes Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Sensitisation Category 1, Eye Irritation Category 2A, and Specific Target Organ Toxicity Single Exposure Category 3 (respiratory irritation), carrying hazard statements H302, H312, H317, H319, H332, and H335 [2]. Predicted physicochemical parameters include pKa = 1.72 ± 0.10, density = 2.287 ± 0.06 g/cm³ at 20 °C, and boiling point = 402.5 ± 48.0 °C .

Why 4,5-Dibromopyrimidin-2-amine Cannot Be Generically Substituted: Regiochemical and Electronic Differentiation


Procurement decisions for dibrominated 2-aminopyrimidine building blocks cannot rely on generic interchangeability because the position of bromine substituents profoundly alters both electronic properties and synthetic reactivity. The target compound's bromine atoms occupy the 4- and 5-positions, creating an electronically distinct scaffold compared to the more common 4,6-dibromo regioisomer (CAS 856973-26-7), which has a predicted pKa of 0.14 ± 0.10 versus 1.72 ± 0.10 for the 4,5-isomer—a difference exceeding one log unit that reflects altered electron density at the 2-amino group and pyrimidine nitrogens . Furthermore, the 4,5-dibromo arrangement provides two contiguous electrophilic sites with different steric and electronic environments, enabling sequential, regiospecific cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are inaccessible to symmetric 4,6-dibromo or 2,5-dibromopyrimidine scaffolds lacking the 2-amino directing group [1]. Substituting the correct regioisomer without verifying substitution pattern risks complete failure of a synthetic route reliant on sequential derivatisation at C4 then C5 .

Quantitative Differentiation Evidence for 4,5-Dibromopyrimidin-2-amine Versus Closest Analogs


pKa Differentiation: 4,5-Dibromo vs. 4,6-Dibromo Regioisomer Dictates Basicity and Salt Formation Behaviour

The predicted pKa of 4,5-dibromopyrimidin-2-amine is 1.72 ± 0.10, while the 4,6-dibromo regioisomer (CAS 856973-26-7) has a predicted pKa of 0.14 ± 0.10 . This 1.58 log unit difference means the 4,5-isomer is approximately 38-fold more basic at the pyrimidine nitrogen. For applications requiring salt formation or pH-dependent extraction, this difference will directly impact yield and purity outcomes.

Physicochemical profiling Salt selection Regioisomer comparison

Regiochemical Reactivity Differentiation: Contiguous 4,5-Dibromo Substitution Enables Sequential Cross-Coupling Not Possible with Symmetric 4,6-Dibromo Isomer

In polyhalopyrimidine systems, the 4-position is generally more reactive toward nucleophilic aromatic substitution (SNAr) and palladium-catalysed cross-coupling than the 5-position due to the adjacent ring nitrogen's electron-withdrawing effect . The 4,5-dibromo-2-aminopyrimidine scaffold therefore presents two electrophilic sites with distinct reactivity, enabling sequential, regiospecific derivatisation: C4 substitution followed by C5 substitution. By contrast, the symmetric 4,6-dibromo regioisomer possesses two chemically equivalent positions (both adjacent to a ring nitrogen), which cannot be sequentially differentiated without complex protecting-group strategies [1]. Quantitative rate comparisons for this specific substrate are not publicly available (gap noted).

Synthetic methodology Cross-coupling Regioselectivity

Hazard Profile Differentiation: Notified CLP Classification Provides Regulatory Certainty Absent for Non-Notified Analogs

4,5-Dibromopyrimidin-2-amine carries a notified harmonised classification under the EU CLP regulation: Acute Tox. 4 (H302 oral, H312 dermal, H332 inhalation), Skin Sens. 1 (H317), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory irritation) [1]. This notified classification, supported by at least one notifier in the ECHA C&L Inventory, provides a defined regulatory starting point for safety data sheet (SDS) authoring and workplace risk assessment. In contrast, the 4,6-dibromo regioisomer (CAS 856973-26-7) does not appear to have a notified CLP classification in the same inventory, leaving procurement teams to rely on self-classification by individual vendors, which may vary between suppliers.

Regulatory compliance Safety data CLP classification

Class-Level Kinase Selectivity Inference: 4,5-Disubstituted-2-Aminopyrimidine Scaffold Is Privileged for KDR/FGFr Selectivity

Patent US6600037B1 explicitly claims that 4,5-disubstituted-2-aminopyrimidines, as a class, are potent and selective inhibitors of KDR kinase and/or FGFr kinase, with utility in angiogenesis-related disease states [1]. The 4,5-dibromo substitution pattern is specifically encompassed within the Markush claims (R5 = halogen, including bromine). While no IC50 or Ki data for the 4,5-dibromo compound itself were located in the public domain (critical gap), the class-level claim provides a rational basis for prioritising this regioisomer over 4,6-dibromo or 2,5-dibromo analogs for kinase-targeted library synthesis, since the latter substitution patterns are not covered by the same selectivity claims in this patent family.

Kinase inhibition Angiogenesis VEGFR-2

Procurement-Validated Application Scenarios for 4,5-Dibromopyrimidin-2-amine


Regiospecific Sequential Derivatisation for Trisubstituted Pyrimidine Library Synthesis

The non-equivalent C4 and C5 bromine substituents on the 4,5-dibromo-2-aminopyrimidine scaffold enable a two-step, one-pot sequential cross-coupling strategy (e.g., Suzuki at C4 followed by Suzuki or Buchwald-Hartwig at C5) to generate diverse trisubstituted pyrimidine libraries without intermediate protecting-group steps . This scaffold is specifically suited for medicinal chemistry programs requiring systematic exploration of C4-aryl/C5-heteroaryl substitution space with a conserved 2-amino group, a synthetic capability not offered by symmetric 4,6-dibromo or 2,5-dibromopyrimidine regioisomers [1].

KDR/VEGFR-2 and FGFr Kinase Inhibitor Lead Generation

As a member of the 4,5-disubstituted-2-aminopyrimidine class claimed in US6600037B1 as selective KDR and/or FGFr kinase inhibitors, this compound serves as a starting scaffold for synthesising focused kinase inhibitor libraries targeting angiogenesis-dependent pathologies . While no direct biochemical data for the 4,5-dibromo derivative are publicly available, the bromine atoms provide synthetic handles for introducing diverse aromatic and heteroaromatic groups at both C4 and C5, enabling rapid exploration of structure-activity relationships around a patent-validated core.

Process Chemistry Development Requiring Defined Hazard Classification

The notified CLP classification (Acute Tox. 4, Skin Sens. 1, Eye Irrit. 2A, STOT SE 3) for 4,5-dibromopyrimidin-2-amine provides a regulatory starting point for process safety scale-up that is absent for non-notified regioisomers such as 4,6-dibromopyrimidin-2-amine. For kilo-lab and pilot-plant procurement, this notified classification reduces the burden of vendor-specific self-classification variability and supports consistent SDS preparation and workplace exposure assessment [1].

Salt Screening and pH-Dependent Purification Optimisation

The predicted pKa of 1.72 ± 0.10 for 4,5-dibromopyrimidin-2-amine indicates that the compound is approximately 38-fold more basic than the 4,6-dibromo regioisomer (pKa 0.14 ± 0.10) . This difference directly impacts salt formation efficiency with pharmaceutically acceptable acids, aqueous-organic partition behaviour during extractive work-up, and retention time in reversed-phase preparative HPLC. Process chemists developing purification protocols should select the regioisomer based on the intended pH conditions of downstream steps.

Quote Request

Request a Quote for 4,5-dibromopyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.